The synthesis of 5-(4-fluorophenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. Key methods include:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and catalyst use to achieve high yields and purity .
The molecular structure of 5-(4-fluorophenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can be represented by its chemical formula:
Key structural features include:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with biological targets .
5-(4-fluorophenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is expected to undergo several chemical reactions:
These reactions are crucial for modifying the compound for enhanced efficacy or altered pharmacokinetic properties in drug development .
The mechanism of action for 5-(4-fluorophenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one primarily involves inhibition of MYC expression—a critical oncogene implicated in various cancers. The compound interacts with specific transcription factors or co-factors associated with MYC regulation.
Research indicates that compounds with similar structures can modulate gene expression by interfering with DNA binding or altering chromatin structure through epigenetic mechanisms .
The physical properties of 5-(4-fluorophenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one include:
Chemical properties may include stability under various pH conditions and reactivity towards electrophiles or nucleophiles based on functional groups present.
5-(4-fluorophenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has potential applications in:
This compound represents a promising avenue for further research in therapeutic development targeting oncogenic pathways .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4